

Monohexyl Pimelate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Monohexyl pimelate	
Cat. No.:	B15379531	Get Quote

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **monohexyl pimelate**, a monoester of pimelic acid. Due to its potential applications in various fields, including as a specialty polymer precursor, a lubricant intermediate, and in the synthesis of pharmaceuticals, a thorough understanding of its chemical and physical properties, as well as its synthesis, is crucial for researchers and developers. This document outlines the nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.

Chemical Identification and Nomenclature

Monohexyl pimelate is the common name for the organic compound formed by the esterification of one of the carboxylic acid groups of pimelic acid with hexanol.

- IUPAC Name: 7-(hexyloxy)-7-oxoheptanoic acid
- CAS Number: A specific CAS Registry Number for monohexyl pimelate has not been
 definitively identified in common chemical databases. This suggests that the compound is
 not widely commercially available or has not been extensively characterized in the published
 literature. For reference, the CAS numbers for related pimelic acid monoesters are:
 - Monomethyl pimelate (7-methoxy-7-oxoheptanoic acid): 20291-40-1[1]



Monoethyl pimelate (7-ethoxy-7-oxoheptanoic acid): 33018-91-6

Physicochemical Properties

Specific experimental data for **monohexyl pimelate** is not readily available. However, its properties can be estimated based on the known properties of pimelic acid and its other monoesters.

Table 1: Physicochemical Properties of Pimelic Acid and Related Compounds

Property	Pimelic Acid	Monomethyl Pimelate (Estimated)	Monohexyl Pimelate (Estimated)
Molecular Formula	C7H12O4[2]	C ₈ H ₁₄ O ₄ [1]	C13H24O4
Molecular Weight	160.17 g/mol [2]	174.19 g/mol [1]	244.33 g/mol
Melting Point	103-106 °C[3]	Lower than pimelic acid	Likely a low-melting solid or a liquid at room temperature
Boiling Point	Decomposes[4]	> 212 °C (at reduced pressure)	Significantly higher than pimelic acid
Solubility	50 g/L in water at 20 °C[2]	Moderately soluble in water	Sparingly soluble in water, soluble in organic solvents
рКа	pKa1 = 4.71, pKa2 = 5.58[4]	One pKa similar to pimelic acid's first pKa	One pKa similar to pimelic acid's first pKa

Experimental Protocols: Synthesis of Monohexyl Pimelate

The synthesis of **monohexyl pimelate** can be achieved through the direct esterification of pimelic acid with hexanol. The following is a general experimental protocol based on the Fischer esterification method.[5]



3.1. Materials and Reagents

- Pimelic acid (Heptanedioic acid)
- Hexan-1-ol
- Concentrated Sulfuric Acid (H2SO4) or other acid catalyst (e.g., p-toluenesulfonic acid)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Diethyl ether or other suitable extraction solvent
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Deionized water
- 3.2. Equipment
- Round-bottom flask
- Reflux condenser
- Heating mantle with a stirrer
- Separatory funnel
- Rotary evaporator
- · Standard laboratory glassware

3.3. Procedure

• Reaction Setup: In a round-bottom flask, combine pimelic acid (1 molar equivalent) and an excess of hexan-1-ol (e.g., 3-5 molar equivalents). The excess hexanol serves as both a reactant and a solvent to drive the equilibrium towards the product.

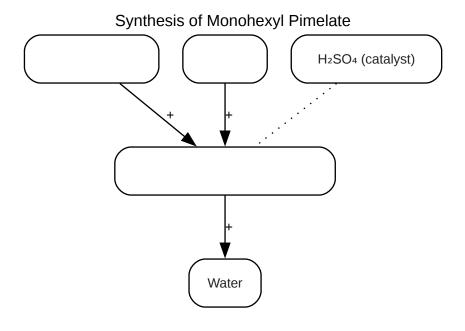


- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 molar equivalents) to the reaction mixture while stirring.
- Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The
 reaction temperature will be close to the boiling point of hexanol. Monitor the reaction
 progress by a suitable method, such as thin-layer chromatography (TLC). The reaction is
 typically run for several hours.
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel and add deionized water.
 - Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.
 - Combine the organic extracts and wash them sequentially with deionized water, saturated sodium bicarbonate solution (to remove unreacted pimelic acid and the acid catalyst), and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess hexanol using a rotary evaporator.
- Purification: The crude **monohexyl pimelate** can be further purified by column chromatography on silica gel if necessary.

Visualization of Synthesis Workflow

The following diagrams illustrate the chemical reaction for the synthesis of **monohexyl pimelate** and a logical workflow for its preparation and purification.



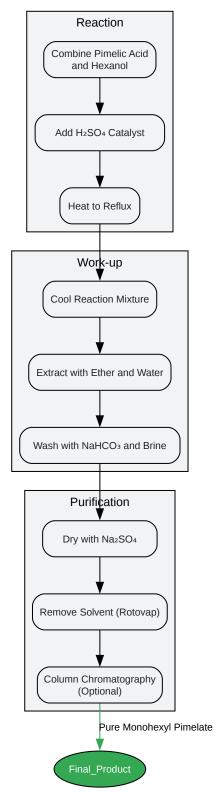


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Caption: Fischer esterification of pimelic acid with hexanol.







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Caption: Step-by-step workflow for synthesis and purification.



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- To cite this document: BenchChem. [Monohexyl Pimelate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15379531#monohexyl-pimelate-cas-number-and-iupac-name]

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